Cas no 80376-82-5 ((2,2-Diphenyl-ethyl)-methyl-amine)

(2,2-Diphenyl-ethyl)-methyl-amine structure
80376-82-5 structure
Product Name:(2,2-Diphenyl-ethyl)-methyl-amine
CAS No:80376-82-5
MF:C15H17N
MW:211.302183866501
CID:705769
PubChem ID:12914583
Update Time:2025-04-19

(2,2-Diphenyl-ethyl)-methyl-amine Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanamine, N-methyl-b-phenyl-
    • N-(2,2-Diphenylethyl)-N-methylamine
    • N-Methyl-2,2-diphenylethan-1-amine
    • SCHEMBL1908636
    • (2,2-DIPHENYLETHYL)(METHYL)AMINE
    • MFCD14666467
    • N-methyldiphenylethylamine
    • AS-5980
    • WXSURELOKDGQNF-UHFFFAOYSA-N
    • (2,2-Diphenyl-ethyl)-methyl-amine
    • 80376-82-5
    • CHEMBL10961
    • (2,2-diphenylethyl)methylamine
    • BDBM35930
    • EN300-1862053
    • DTXSID30512828
    • CS-0301448
    • AKOS009023921
    • N-methyl-2,2-diphenylethanamine
    • MDL: MFCD14666467
    • Inchi: 1S/C15H17N/c1-16-12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3
    • InChI Key: WXSURELOKDGQNF-UHFFFAOYSA-N
    • SMILES: N(C)CC(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 211.136099547g/mol
  • Monoisotopic Mass: 211.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 322.4±11.0 °C at 760 mmHg
  • Flash Point: 151.9±11.4 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

(2,2-Diphenyl-ethyl)-methyl-amine Security Information

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